molecular formula C11H15FOS B7991393 5-Fluoro-2-iso-pentoxythiophenol

5-Fluoro-2-iso-pentoxythiophenol

Cat. No.: B7991393
M. Wt: 214.30 g/mol
InChI Key: VBXNLQUCMDGAAG-UHFFFAOYSA-N
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Description

5-Fluoro-2-iso-pentoxythiophenol: is an organic compound with the molecular formula C11H15FOS It is characterized by the presence of a fluorine atom, an iso-pentoxy group, and a thiophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iso-pentoxythiophenol typically involves the introduction of a fluorine atom into a thiophenol derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the aromatic ring. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of fluorinating agents and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-iso-pentoxythiophenol undergoes various chemical reactions, including:

    Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom or the iso-pentoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitutions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified thiophenol derivatives.

    Substitution: Various substituted thiophenol compounds depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Fluoro-2-iso-pentoxythiophenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorine atom can enhance binding affinity and selectivity in biochemical assays.

Medicine: The compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iso-pentoxythiophenol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds and enhance the compound’s binding affinity to proteins and enzymes. The iso-pentoxy group provides hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Fluorothiophenol: Similar structure but lacks the iso-pentoxy group.

    4-Fluorothiophenol: Fluorine atom positioned differently on the aromatic ring.

    5-Chloro-2-iso-pentoxythiophenol: Chlorine atom instead of fluorine.

Uniqueness: 5-Fluoro-2-iso-pentoxythiophenol is unique due to the combination of the fluorine atom and the iso-pentoxy group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced binding interactions. These properties make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-fluoro-2-(3-methylbutoxy)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c1-8(2)5-6-13-10-4-3-9(12)7-11(10)14/h3-4,7-8,14H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXNLQUCMDGAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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